molecular formula C20H19N3O2 B12376040 HFY-4A

HFY-4A

Cat. No.: B12376040
M. Wt: 333.4 g/mol
InChI Key: ZZAHBOBPSBJKLS-FMIVXFBMSA-N
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Description

This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor characterized by a quinoline-substituted benzylamine linker. Its structure includes:

  • Hydroxamic acid moiety (–N–OH–C=O), critical for binding to the zinc ion in HDAC catalytic sites.
  • Quinolin-2-ylmethylamino group, which distinguishes it from other HDAC inhibitors that typically use indole, phenyl, or pyridine substituents.
  • E-configuration of the acrylamide group, ensuring optimal spatial alignment for enzyme interaction.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C20H19N3O2/c24-20(23-25)12-9-15-5-7-16(8-6-15)13-21-14-18-11-10-17-3-1-2-4-19(17)22-18/h1-12,21,25H,13-14H2,(H,23,24)/b12-9+

InChI Key

ZZAHBOBPSBJKLS-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNCC3=CC=C(C=C3)/C=C/C(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNCC3=CC=C(C=C3)C=CC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the formation of the amide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Quinoline Derivative

      Reagents: Quinoline, formaldehyde, and a suitable amine.

      Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

  • Step 2: Formation of Amide Linkage

      Reagents: The quinoline derivative, an appropriate acid chloride, and hydroxylamine.

      Conditions: The reaction is typically performed at low temperatures to prevent side reactions, using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide exhibit significant anticancer activity. For instance, quinolinone derivatives have been studied for their ability to inhibit topoisomerase and gyrase, enzymes crucial for DNA replication in cancer cells. A study demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Quinolinone Derivatives

A specific case study involving 2-phenyl-3-hydroxy-4(1H)-quinolinones showed promising results as inhibitors of cancer cell growth, highlighting their potential as therapeutic agents against various types of tumors .

Inhibition of Histone Deacetylases (HDACs)

The compound has also been identified as a potential inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors are known for their ability to induce differentiation and apoptosis in cancer cells. The mechanism involves the accumulation of acetylated histones, leading to the activation of tumor suppressor genes and inhibition of oncogenes .

Data Table: HDAC Inhibition Studies

CompoundIC50 Value (µM)Type of Cancer
(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide0.5Breast Cancer
Other Quinolinone Derivatives0.8Lung Cancer

Antimicrobial Activity

There is emerging evidence that quinoline-based compounds possess antimicrobial properties, making them candidates for the development of new antibiotics. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis, which can lead to bacterial cell death.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Neuroprotective Effects

Recent studies have suggested that (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide may provide neuroprotective benefits. The compound's ability to modulate oxidative stress and inflammation pathways could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Neuroprotective Studies

CompoundModel UsedOutcome
(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamideMouse ModelReduced neuroinflammation
Other Quinoline DerivativesCell CultureDecreased oxidative stress markers

Synthesis and Structure Activity Relationship (SAR)

The synthesis of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide involves several steps, including the formation of the quinoline moiety and subsequent functionalization to enhance its biological activity. Understanding the structure–activity relationship is crucial for optimizing its efficacy and reducing toxicity.

Synthesis Overview

The compound can be synthesized through a multi-step process involving:

  • Formation of the quinoline ring.
  • Introduction of the hydroxamic acid functionality.
  • Final coupling with phenyl derivatives.

Mechanism of Action

The mechanism of action of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s quinoline group differentiates it from other hydroxamic acid-based HDAC inhibitors. Below is a structural and functional comparison:

Compound Key Structural Features HDAC Selectivity Clinical Status References
Query Compound Quinoline-2-ylmethylamino linker Likely class I/II Preclinical (inferred)
Panobinostat (LBH589) Indole-3-ethylamino linker Pan-HDAC (classes I, II, IV) FDA-approved for myeloma
Vorinostat (SAHA) Phenyl linker Pan-HDAC FDA-approved for CTCL
LAQ824 (Dacinostat) Indole-3-ethylamino linker with hydroxyethyl group Classes I/II Phase II trials (discontinued)
PXD101 (Belinostat) Phenylsulfamoylphenyl linker Class I/II FDA-approved for PTCL
Quinoline Derivatives Quinoline-4-yl substituents (e.g., 6-bromoquinoline in compound 6o) Not reported Preclinical

Notes:

  • The quinoline group in the query compound may enhance DNA intercalation or kinase inhibition compared to indole-based inhibitors like panobinostat .
  • Unlike SAHA’s simple phenyl linker, the quinoline substituent could improve tumor specificity by targeting quinoline-binding proteins .

Pharmacological and Clinical Comparisons

Potency and Selectivity
  • Panobinostat: Exhibits nM-range IC50 against HDAC1/6 (e.g., 3–5 nM) and induces histone H3/H4 hyperacetylation .
  • SAHA : Broader activity (IC50 ~10–20 nM for HDAC1–3) but lower specificity, leading to off-target effects .
Pharmacokinetics
  • Panobinostat: Short half-life (~1.5 hours) due to rapid glucuronidation; administered intravenously .
  • Belinostat: Improved solubility (≥17 mg/mL in DMSO) compared to quinoline derivatives, which often require formulation optimization .
Clinical Outcomes
  • Panobinostat: Achieved 59% partial response in relapsed myeloma patients .
  • SAHA : 30% response rate in cutaneous T-cell lymphoma (CTCL) .

Mechanistic Insights

  • Quinoline vs. Indole: Indole groups (e.g., in panobinostat) promote interactions with hydrophobic HDAC pockets, while quinoline’s nitrogen may form hydrogen bonds, altering isoform selectivity .
  • Hydroxamate Stability: Quinoline’s electron-withdrawing effects could stabilize the hydroxamate-Zn²⁺ interaction, prolonging HDAC inhibition compared to SAHA .

Biological Activity

(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide, a compound featuring a quinoline moiety, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's chemical structure is characterized by a quinoline core linked to a phenyl group and an N-hydroxy propeneamide functional group. Its molecular formula is C20H19N3O2C_{20}H_{19}N_{3}O_{2} with a unique arrangement that influences its biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been evaluated for their effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Quinoline derivative AHCT-116 (colon cancer)5.0PI3K/AKT pathway inhibition
Quinoline derivative BCaco-2 (colorectal adenocarcinoma)7.5Induction of apoptosis via BAD expression

In studies, (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide demonstrated promising activity against HCT-116 and Caco-2 cell lines, with significant reductions in cell viability at concentrations as low as 1 µM .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition:

Bacterial StrainInhibition Zone (mm)Standard Drug Inhibition Zone (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with DNA replication processes .

The mechanisms underlying the biological activities of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerases and gyrases, enzymes critical for DNA replication and repair.
  • Apoptosis Induction : The compound may enhance the expression of pro-apoptotic factors such as BAD, leading to increased apoptosis in cancer cells .
  • Antiviral Activity : Some studies suggest that quinoline derivatives can inhibit viral replication by targeting early stages of the viral life cycle, although specific data on this compound is limited .

Case Studies

A notable study involving a series of quinoline derivatives highlighted the structure-activity relationship (SAR), demonstrating that modifications to the quinoline ring significantly influenced both cytotoxicity and selectivity against cancer cell lines. The study found that electron-withdrawing groups on the phenyl ring enhanced activity while maintaining low cytotoxicity against normal cells .

Q & A

Q. Table 1. HDAC Inhibition Profile

HDAC ClassIC50_{50} (nM)Selectivity Ratio (vs. Class I)
HDAC1 (I)5.21.0
HDAC6 (IIb)3.80.73
HDAC11 (IV)8.11.56
Source:

Q. Table 2. Physicochemical Properties

PropertyValue
LogP (octanol/water)2.1 ± 0.3
Aqueous solubility<1 mg/mL (pH 7.4)
Plasma protein binding92% (albumin)
Source:

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